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Compound of Interest

Compound Name: 2-29-Galanin (rat)

Cat. No.: B12351888

Get Quote

Executive Summary: The Receptor Selectivity Crisis
In neuropeptide research, purity is not just a percentage; it is the guardian of biological

specificity.

Galanin 2-29 is widely utilized as a selective agonist for the Galanin Receptor 2 (GalR2),

exhibiting a

of ~1.9 nM, while maintaining significantly lower affinity for GalR1 (

~85 nM). However, its parent peptide, full-length Galanin (1-29), is a non-selective, high-affinity
agonist for both GalR1 and GalR2.

The Critical Risk: A Galanin 2-29 sample contaminated with even trace amounts (1-3%) of

Galanin 1-29 can yield false-positive data for GalR1 activity. Standard HPLC-UV often fails to

resolve these two species due to the minimal hydrophobicity shift caused by the single N-

terminal Glycine residue.

This guide objectively compares validation methodologies and establishes High-Resolution

ESI-LC-MS as the mandatory standard for validating Galanin 2-29.
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Comparative Analysis: Why MS Outperforms
Alternatives
To ensure data integrity, we must move beyond "single-peak" verification on a UV

chromatogram. The following table contrasts the three primary validation methods available to

researchers.

Table 1: Methodological Comparison for Galanin 2-29
Validation

Feature
RP-HPLC (UV

214nm)

Amino Acid Analysis

(AAA)

High-Res ESI-LC-

MS

Primary Detection

Peptide bond

absorption

(Quantitation)

Total amino acid

content

(Stoichiometry)

Mass-to-Charge Ratio

(

) (Identity)

Resolution of 1-29 vs

2-29

Poor. The N-terminal

Glycine is

small/hydrophilic;

retention time shift is

negligible.[1]

Low. Can detect

Glycine presence but

cannot distinguish free

Gly vs. bound Gly.

Excellent. Resolves

the specific 57.02 Da

mass difference

instantly.

Impurity ID

Cannot identify what

the impurity is (e.g.,

oxidation vs.

truncation).

Ineffective for minor

impurities (<5%).

Identifies oxidation

(+16 Da), deletions,

and truncations.

Verdict
Insufficient for identity

confirmation.

Supportive for net

peptide content only.

Mandatory for

sequence validation.

The Scientific Solution: Mass Spectrometry
Validation
The Mechanism of Differentiation
The validation logic relies on the specific mass shift induced by the N-terminal truncation.
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Galanin 1-29 (Rat) Sequence:GWTLNSAGYLLGPHAIDNHRSFSDKHGLT-NH2

Galanin 2-29 (Rat) Sequence:WTLNSAGYLLGPHAIDNHRSFSDKHGLT-NH2

Mass Calculation:

Galanin 1-29 Monoisotopic Mass: ~3164.5 Da

Galanin 2-29 Monoisotopic Mass: ~3107.5 Da

Delta: 57.0 Da (Mass of Glycine residue)

In an ESI-MS spectrum, these peptides typically appear in the

or

charge states. A high-resolution instrument (Orbitrap or Q-TOF) will clearly separate the
isotopic envelopes of the target (2-29) from the potential contaminant (1-29).

Visualization: The Biological Consequence of Impurity
The following diagram illustrates why MS validation is critical for downstream signaling studies.

If 1-29 is present, it triggers the GalR1 pathway (cAMP inhibition), confounding the specific

GalR2 readout (PLC activation).
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Figure 1: Signal Cross-Talk. Contamination with Galanin 1-29 activates GalR1, corrupting the

specific GalR2 experimental model.
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Experimental Protocol: Self-Validating MS Workflow
This protocol ensures the peptide identity is confirmed before biological application.

Materials Required[1][3][4][5][6][7][8]
Instrument: LC-MS system (e.g., Agilent 6500 Q-TOF or Thermo Orbitrap).

Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm particle size).

Solvents:

A: 0.1% Formic Acid in Water (LC-MS Grade).

B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Methodology
Sample Preparation:

Dissolve lyophilized Galanin 2-29 in Solvent A to a concentration of 0.1 mg/mL.

Critical: Do not use DMSO if possible, as it can suppress ionization; if necessary, keep

DMSO < 1%.

LC Separation (Gradient):

Flow Rate: 0.4 mL/min.

Gradient: 5% B to 60% B over 10 minutes.

Reasoning: Galanin is hydrophobic; a shallow gradient ensures separation of truncated

impurities (e.g., 3-29) from the main peak.

MS Acquisition:

Mode: Positive ESI (+).

Scan Range:
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500 – 2000.

Target Identification: Look for the charge states of Galanin 2-29 (MW ~3107.42).

Data Interpretation (Pass/Fail Criteria):

PASS: Major peak corresponds to MW 3107.4 ± 1 Da. No detectable peak at MW 3164.5

(Galanin 1-29).

FAIL: Presence of +57 Da mass shift (indicates 1-29 contamination) or -128 Da shift

(indicates 3-29 degradation).

Visualization: The Validation Workflow
This flowchart guides the decision-making process based on MS data.
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Figure 2: The "Purity Funnel." A logical decision tree for releasing peptide samples based on

mass spectral data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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